7-Methyl-benzothiazole-2-carboxylic acid methyl ester
Overview
Description
“7-Methyl-benzothiazole-2-carboxylic acid methyl ester” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . They are widely used in the field of synthetic and medicinal chemistry due to their diverse pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “7-Methyl-benzothiazole-2-carboxylic acid methyl ester”, can be achieved through various synthetic pathways. These include condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Other methods involve the use of acid and metal catalysts, microwave irradiation, and the use of ionic liquids .
Molecular Structure Analysis
The molecular structure of “7-Methyl-benzothiazole-2-carboxylic acid methyl ester” consists of a benzothiazole ring substituted with a methyl group at the 7th position and a carboxylic acid methyl ester at the 2nd position .
Chemical Reactions Analysis
Benzothiazoles, including “7-Methyl-benzothiazole-2-carboxylic acid methyl ester”, undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a condensation reaction . Esters, like the carboxylic acid methyl ester group in this compound, can be prepared from carboxylic acids via an SN2 reaction with a primary alkyl halide or by Fischer esterification with an alcohol in the presence of a mineral acid catalyst .
Scientific Research Applications
Synthesis and Biological Activity
Research has shown interest in derivatives of benzothiazole for their potential in biological activities, especially in anticancer applications. A study by Zhu, Zhao, and Xu (2008) demonstrated that benzothiadiazole derivatives could inhibit cancer cell growth, highlighting the anticancer potential of related benzothiazole structures [Zhu, Zhao, & Xu, 2008].
Heterocyclic Core Synthesis
Benzothiazole derivatives are crucial for synthesizing heterocyclic cores found in natural products. Blunt et al. (2015) explored oxidative routes to synthesize the benzothiazole core of natural products, showing the chemical versatility and importance of these structures in synthetic organic chemistry [Blunt et al., 2015].
Cytotoxic Activity and Gene Expression Modulation
Another significant application of benzothiazole derivatives is in the development of compounds with cytotoxic activities. Budzisz et al. (2010) reported on the synthesis of platinum(II), palladium(II), and copper(II) complexes with chelating ligands based on benzothiazole derivatives, showing their potential in cytotoxic activities and the modulation of gene expression [Budzisz et al., 2010].
Material Science and Polymer Synthesis
In material science, benzothiazole structures have been utilized in the synthesis of polymers with specific properties. Toiserkani (2013) synthesized poly(imide-ester)s and poly(etherimide-ester)s containing benzothiazole pendent groups, demonstrating their excellent solubility and thermal properties, which are beneficial for various applications in material science [Toiserkani, 2013].
Antimicrobial Agents
Benzothiazole derivatives have also been explored for their antimicrobial properties. Vodela et al. (2013) designed and synthesized novel benzoxazole-based 1,3,4-oxadiazoles, demonstrating potential as antimicrobial agents, showcasing the broad applicability of benzothiazole and its derivatives in developing new antimicrobial compounds [Vodela et al., 2013].
Future Directions
Benzothiazoles, including “7-Methyl-benzothiazole-2-carboxylic acid methyl ester”, have significant potential in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on the development of more efficient synthetic methods and the exploration of their biological activities for potential therapeutic applications .
properties
IUPAC Name |
methyl 7-methyl-1,3-benzothiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-4-3-5-7-8(6)14-9(11-7)10(12)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTORFQVHRYQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-benzothiazole-2-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.